(1R)-N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(4-methoxyphenyl)ethanamine
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Overview
Description
(1R)-N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(4-methoxyphenyl)ethanamine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluorophenyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(4-methoxyphenyl)ethanamine typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. Subsequent steps involve the introduction of the difluorophenyl and methoxyphenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the ethanamine moiety through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R)-N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(4-methoxyphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzene, Toluene, Ethylbenzene, Xylene: Volatile organic compounds with similar aromatic structures.
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymerization reactions.
Uniqueness
(1R)-N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(4-methoxyphenyl)ethanamine is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactivity and interaction with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R)-N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(4-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O/c1-12(13-3-6-16(25-2)7-4-13)22-10-14-11-23-24-19(14)17-8-5-15(20)9-18(17)21/h3-9,11-12,22H,10H2,1-2H3,(H,23,24)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPJJVIQZRGCDD-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC2=C(NN=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)NCC2=C(NN=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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